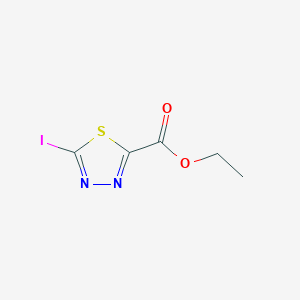
Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C5H5IN2O2S . It has a molecular weight of 284.07 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate consists of 11 heavy atoms, 5 of which are aromatic . The structure also includes one iodine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate has a high GI absorption and is not BBB permeant . It is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.0 . Its water solubility is 0.508 mg/ml .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate and related compounds have been a focal point in the synthesis and chemical modification for various applications. A notable reaction involves the attempted reduction of ethyl 1,2,3-thiadiazole-4-carboxylate with samarium/iodine in methanol, leading to an unexpected ring enlargement to produce dimethyl 1,2,5-trithiepan-4,6-dicarboxylates (Miyawaki, Suzuki, & Morikawa, 2004). Such transformations underline the potential for creating novel molecular structures through reactive manipulations of thiadiazole derivatives.
Antimicrobial Activities
Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate derivatives have been investigated for their antimicrobial properties. Research has shown that modifications of the thiadiazole moiety can lead to compounds with significant antimicrobial activity. For example, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing thiadiazole nucleus were synthesized and displayed good to moderate activity against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antifungal and Fungicidal Activities
The fungicidal potential of thiadiazole derivatives, including ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate, has been a subject of study, with some derivatives showing high activity against agricultural pathogens. A study on 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3, 4-thiadiazoles demonstrated promising fungicidal activity against rice sheath blight (Chen, Li, & Han, 2000).
Corrosion Inhibition
Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate analogs have been evaluated as corrosion inhibitors, particularly for metals like copper. Amino-5-ethyl-1,3,4-thiadiazole has been studied in 3.0% NaCl solutions, where it demonstrated significant inhibition efficiency, preventing copper corrosion (Sherif & Park, 2006).
Auxin Activities and Plant Growth
Investigations into the auxin activities of ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate derivatives have explored their potential use in agriculture. Compounds synthesized from pyrazole and thiadiazole showed varied levels of auxin activity, influencing plant growth and development (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Safety and Hazards
The safety information available indicates that Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate is classified as dangerous . It has hazard statements H301, H311, and H331 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate is a complex compound with potential biological activity. It’s important to note that compounds with similar structures, such as those containing the 1,3,4-thiadiazole scaffold, have been found to interact with various biological targets .
Mode of Action
Compounds with similar structures have been found to exhibit strong binding affinity and interaction with their targets, often through the formation of hydrogen bonds .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate could be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKBVIOXRTUAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

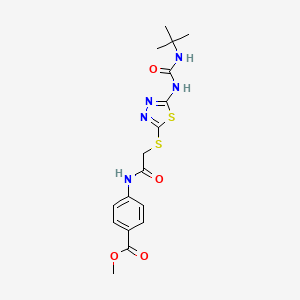

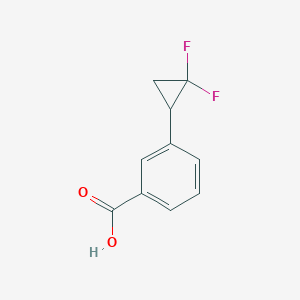
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2876735.png)
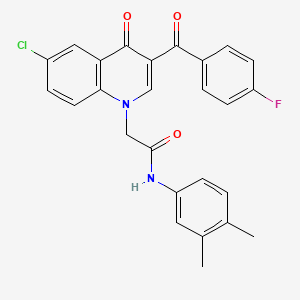
![(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2876738.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2876739.png)
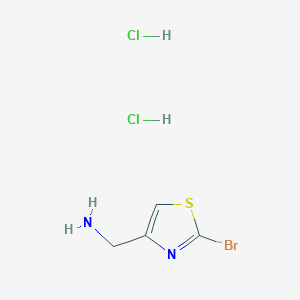
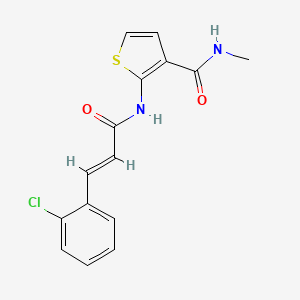
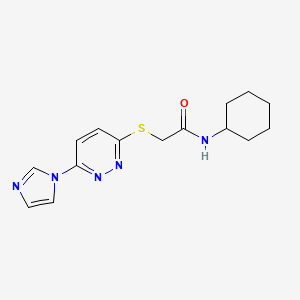
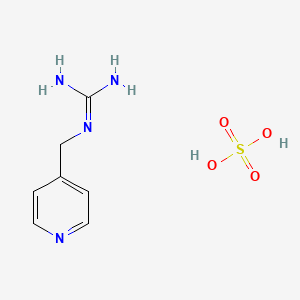
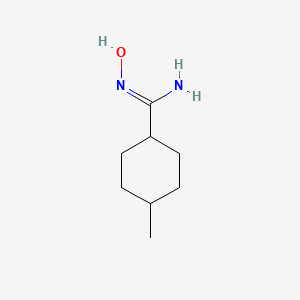
![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]but-2-ynamide](/img/structure/B2876753.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2876755.png)